Edonerpic maleate
CAS No.: 519187-97-4
Cat. No.: VC0006728
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 519187-97-4 |
---|---|
Molecular Formula | C20H25NO6S |
Molecular Weight | 407.5 g/mol |
IUPAC Name | 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid |
Standard InChI | InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | RLUCYBFCLXANSO-BTJKTKAUSA-N |
Isomeric SMILES | C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O |
SMILES | C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O |
Chemical and Pharmacological Profile of Edonerpic Maleate
Structural Characteristics and Development Background
Edonerpic maleate (CAS No. 519187-97-4) is a synthetic azetidine derivative with a benzothiophene moiety. Its chemical structure enables blood-brain barrier penetration and interaction with neuronal targets such as sigma-1 receptors and CRMP2 . Developed by Toyama Chemical Co., edonerpic maleate emerged from efforts to address Aβ toxicity and synaptic loss in AD. Preclinical models showed it protects hippocampal neurons from oxidative stress, preserves synapses in tau-transgenic mice, and enhances motor recovery in nonhuman primates .
Mechanisms of Action
Edonerpic maleate exhibits multimodal mechanisms:
-
Sigma-1 Receptor Activation: Enhances neurotrophic factor release and reduces microglial inflammation .
-
CRMP2 Modulation: Inhibits CRMP2 cleavage, promoting axonal regeneration and synaptic AMPA receptor delivery .
-
AMPA Receptor Trafficking: Facilitates experience-dependent synaptic plasticity, critical for post-injury recovery .
In vitro, edonerpic maleate (0.1–1 µM) attenuates hydrogen peroxide– and sodium nitroprusside–induced neurotoxicity by stabilizing mitochondrial membranes . In P301L tau-transgenic mice, 8.4 mg/kg/day improved spatial learning and hippocampal neurogenesis .
Clinical Trial Evidence in Alzheimer’s Disease
Phase 2a Trial (NCT00663936)
A 52-week, double-blind trial evaluated 224 mg/day edonerpic maleate in 106 AD patients. While no primary efficacy was observed, post hoc analysis suggested cognitive stabilization in moderate AD (MMSE <20) . Discontinuation rates due to adverse events (AEs) were 13.9% (224 mg) vs. 4.4% (placebo), with diarrhea being the most common AE .
Phase 2b Trial (NCT02079909)
This larger trial (N=482) compared 224 mg and 448 mg doses against placebo over 52 weeks :
Table 1: Efficacy Outcomes at Week 52
Outcome Measure | Placebo (n=158) | 224 mg (n=166) | 448 mg (n=158) |
---|---|---|---|
ADAS-cog Δ (mean) | 7.91 | 7.45 | 7.08 |
ADCS-CGIC Δ (mean) | 5.22 | 5.24 | 5.25 |
Discontinuation Rate | 4.4% | 13.9% | 14.6% |
Neither dose showed statistically significant differences vs. placebo (ADAS-cog: −0.47, P=0.63 for 224 mg; −0.84, P=0.39 for 448 mg) .
Table 2: Adverse Event Incidence
Adverse Event | Placebo (%) | 224 mg (%) | 448 mg (%) |
---|---|---|---|
Diarrhea | 12.7 | 20.5 | 31.0 |
Nausea | 3.8 | 7.8 | 5.7 |
Weight Loss | 1.9 | 4.2 | 6.3 |
Gastrointestinal AEs peaked within 24 weeks and resolved without intervention .
Emerging Applications in Neurological Disorders
Post-Stroke Recovery
A 2024 Frontiers in Neural Circuits study demonstrated edonerpic maleate’s role in post-stroke rehabilitation. In rats with cryogenic brain injury, 20 mg/kg enhanced AMPA receptor trafficking in peri-infarct regions, improving motor recovery. Co-administration with rehabilitative training doubled functional gains vs. training alone .
Epilepsy Prevention
The same study reported edonerpic maleate’s anticonvulsant effects. By normalizing excitatory/inhibitory synaptic ratios in compensatory brain regions, it raised the seizure threshold in recovered animals by 40% (P<0.01) .
Future Directions and Challenges
Despite negative AD trials, edonerpic maleate’s neuroplasticity-enhancing effects warrant exploration in:
-
Traumatic Brain Injury: Preclinical data show CRMP2-mediated axonal regeneration.
-
Parkinson’s Disease: Sigma-1 agonism may mitigate α-synuclein toxicity.
-
Combination Therapies: Synergy with Aβ immunotherapies or tau inhibitors.
Dose optimization is critical, as higher doses (448 mg) increased AEs without efficacy gains. Biomarker-driven trials targeting synaptic plasticity pathways may better capture clinical benefits.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume